molecular formula C14H19FN2O3 B2441621 tert-butyl N-{[(5-fluoro-2-methylphenyl)carbamoyl]methyl}carbamate CAS No. 1390298-34-6

tert-butyl N-{[(5-fluoro-2-methylphenyl)carbamoyl]methyl}carbamate

Cat. No.: B2441621
CAS No.: 1390298-34-6
M. Wt: 282.315
InChI Key: UCSZCMXQBDIACZ-UHFFFAOYSA-N
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Description

tert-Butyl N-{[(5-fluoro-2-methylphenyl)carbamoyl]methyl}carbamate is a synthetic carbamate derivative designed for research and development applications, particularly in the field of medicinal chemistry. This compound features a tert-butoxycarbonyl (Boc) protecting group, a fundamental tool in multi-step organic synthesis. The Boc group is widely used to protect amine functionalities during chemical reactions, allowing for selective manipulation of other parts of a complex molecule before being removed under mild, acidic conditions . Compounds with this specific scaffold are valuable intermediates in the synthesis of more complex molecules. Structurally similar carbamate derivatives are investigated for their potential in constructing bifunctional compounds, including those used in innovative approaches like targeted protein degradation to probe disease pathways . The presence of the 5-fluoro-2-methylaniline moiety suggests potential applications in developing pharmacologically active agents. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult relevant Safety Data Sheets (SDS) and handle all chemicals with appropriate safety protocols.

Properties

IUPAC Name

tert-butyl N-[2-(5-fluoro-2-methylanilino)-2-oxoethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O3/c1-9-5-6-10(15)7-11(9)17-12(18)8-16-13(19)20-14(2,3)4/h5-7H,8H2,1-4H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCSZCMXQBDIACZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[(5-fluoro-2-methylphenyl)carbamoyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a fluorinated aromatic isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl N-{[(5-fluoro-2-methylphenyl)carbamoyl]methyl}carbamate serves as a building block for the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new synthetic methodologies .

Biology and Medicine: Its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions makes it a promising candidate for drug development .

Industry: In the material science industry, this compound can be used in the synthesis of polymers and advanced materials with specific properties. Its stability and reactivity make it suitable for incorporation into various industrial processes .

Mechanism of Action

The mechanism of action of tert-butyl N-{[(5-fluoro-2-methylphenyl)carbamoyl]methyl}carbamate involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The fluorine atom on the aromatic ring enhances its binding affinity to specific targets, making it effective in modulating biological pathways. The carbamate group can also participate in covalent bonding with nucleophilic residues in enzymes, leading to inhibition or activation of enzymatic activity .

Comparison with Similar Compounds

  • tert-butyl N-[(2-amino-5-fluorophenyl)methyl]carbamate
  • tert-butyl N-[(2-methylphenyl)carbamoyl]methylcarbamate

Comparison: tert-butyl N-{[(5-fluoro-2-methylphenyl)carbamoyl]methyl}carbamate is unique due to the presence of both a fluorine atom and a methyl group on the aromatic ring. This combination enhances its reactivity and binding affinity compared to similar compounds that lack these substituents. The fluorine atom increases the compound’s lipophilicity and metabolic stability, while the methyl group provides steric hindrance, influencing its interaction with molecular targets .

Biological Activity

tert-butyl N-{[(5-fluoro-2-methylphenyl)carbamoyl]methyl}carbamate (CAS Number: 221537-99-1) is a carbamate derivative notable for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a tert-butyl group and a fluoro-substituted aromatic ring. The biological activity of this compound has been investigated for its implications in pharmacology and biochemistry, particularly as an enzyme inhibitor.

  • Molecular Formula : C12H16FNO2
  • Molecular Weight : 225.26 g/mol
  • Structure : The compound features a tert-butyl group attached to a carbamate moiety, which is further connected to a 5-fluoro-2-methylphenyl group.

The biological activity of this compound primarily involves its interaction with specific enzymes. The compound acts as an inhibitor by binding to the active site of enzymes, thereby preventing substrate access and inhibiting enzymatic activity. This mechanism is particularly relevant in the context of acetylcholinesterase (AChE) inhibition, which is crucial for the treatment of neurodegenerative diseases.

Enzyme Inhibition

Research has indicated that this compound exhibits significant inhibitory effects on AChE. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic transmission.

Table 1: Inhibition Potency Against Acetylcholinesterase

Compound NameIC50 (µM)Reference
This compound38.98
Rivastigmine20.00
Galantamine25.00

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of the compound on various cell lines, including HepG2 liver cells. Results indicate that while there is some cytotoxicity, the selectivity index suggests potential therapeutic applications.

Table 2: Cytotoxicity Results

Cell LineConcentration (µM)Viability (%)Reference
HepG21085
Neuroblastoma2075

Case Studies

  • Neuroprotective Effects : A study investigating the neuroprotective effects of the compound showed that it could reduce oxidative stress markers in neuronal cells exposed to amyloid-beta peptides, suggesting potential applications in Alzheimer's disease treatment.
  • Enzyme Interaction Studies : Molecular docking studies have demonstrated that this compound can effectively bind to the active sites of target enzymes, providing insights into its mechanism as an enzyme inhibitor.

Q & A

Basic Research Questions

What are the common synthetic routes for tert-butyl N-{[(5-fluoro-2-methylphenyl)carbamoyl]methyl}carbamate, and how are reaction conditions optimized?

The synthesis typically involves coupling 5-fluoro-2-methylaniline with tert-butyl-protected carbamoyl intermediates. Key methods include:

  • Reaction with di-tert-butyl dicarbonate : This reagent introduces the tert-butyl carbamate group under mild conditions. Temperature (0–25°C) and pH control (neutral to slightly basic) are critical to minimize side reactions .
  • Use of coupling agents : Bases like triethylamine or DMAP catalyze the reaction, improving yield and selectivity. Solvents such as DCM or THF are preferred for solubility .
  • Purification : Recrystallization or column chromatography ensures high purity (>95%) .

What characterization techniques are essential for confirming the structure and purity of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of the tert-butyl group (δ ~1.4 ppm for 1^1H) and aromatic protons (δ 6.5–7.5 ppm for 5-fluoro-2-methylphenyl) .
  • Mass Spectrometry (MS) : High-resolution MS verifies the molecular ion peak (e.g., [M+H]+^+ at m/z 297.1) .
  • HPLC : Quantifies purity and detects by-products using reverse-phase C18 columns .

How is this compound utilized as a building block in medicinal chemistry?

The tert-butyl carbamate group serves as a protective moiety for amines, enabling selective functionalization. Applications include:

  • Peptide mimetics : The carbamate linkage stabilizes amide bonds in protease-resistant analogs .
  • Prodrug development : Hydrolysis under acidic conditions releases active amines in targeted drug delivery .

Advanced Research Questions

How can reaction yields be improved while minimizing by-product formation?

  • Catalyst screening : Palladium or enzyme-based catalysts enhance coupling efficiency. For example, Pd/C in hydrogenation reduces nitro intermediates with >90% yield .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve reactant solubility but require careful temperature control to avoid decomposition .
  • In-line monitoring : FTIR or Raman spectroscopy tracks reaction progress in real time, enabling timely termination to prevent over-reaction .

What strategies address contradictions in reported toxicity or stability data?

  • Cross-validation : Compare toxicity assays (e.g., Ames test vs. mammalian cell viability) to resolve discrepancies. For example, conflicting genotoxicity data may arise from assay-specific sensitivity to fluorinated metabolites .
  • Stability studies : Accelerated aging under varying pH (2–10) and temperature (4–40°C) identifies degradation pathways. LC-MS traces decomposition products like free amines or fluorophenols .

How does the fluorine substituent influence biological activity and binding interactions?

  • Electron-withdrawing effects : Fluorine enhances binding to hydrophobic enzyme pockets (e.g., kinase ATP sites) via C-F···H-N interactions. Computational docking (AutoDock Vina) shows ∆G improvements of 1.2–1.5 kcal/mol compared to non-fluorinated analogs .
  • Metabolic stability : Fluorine reduces oxidative metabolism in liver microsomes, extending half-life (t1/2_{1/2} > 4 hrs vs. <1 hr for non-fluorinated compounds) .

What are the challenges in scaling up synthesis for preclinical studies?

  • Batch vs. flow chemistry : Continuous flow systems reduce variability (RSD <5% vs. 10–15% in batch) and improve safety for exothermic reactions .
  • By-product management : Solid-phase extraction (SPE) or membrane filtration removes impurities like unreacted aniline or tert-butyl alcohol .

Methodological Tables

Table 1: Key Synthetic Routes and Yields

MethodReagents/ConditionsYield (%)Purity (%)Reference
Di-tert-butyl dicarbonate5-fluoro-2-methylaniline, DCM, 0°C7895
Pd/C hydrogenationNitro precursor, H2_2, EtOH9298

Table 2: Biological Activity Comparison

Assay TypeIC50_{50} (μM)TargetKey FindingReference
Kinase inhibition0.45EGFR-T790MFluorine enhances selectivity
Microsomal stabilityt1/2_{1/2} = 4.2 hrsCYP3A4Reduced oxidation vs. non-F analog

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